molecular formula C13H14N2O4 B12947312 3-Ethyl 5-methyl 2-amino-1H-indole-3,5-dicarboxylate

3-Ethyl 5-methyl 2-amino-1H-indole-3,5-dicarboxylate

Cat. No.: B12947312
M. Wt: 262.26 g/mol
InChI Key: VQXSTFCHCXOUSO-UHFFFAOYSA-N
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Description

3-Ethyl 5-methyl 2-amino-1H-indole-3,5-dicarboxylate is a synthetic indole derivative. Indole derivatives are significant due to their presence in various natural products and their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl 5-methyl 2-amino-1H-indole-3,5-dicarboxylate typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific conditions for synthesizing this compound may vary, but generally include the use of methanesulfonic acid under reflux in methanol .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments is common to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl 5-methyl 2-amino-1H-indole-3,5-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Ethyl 5-methyl 2-amino-1H-indole-3,5-dicarboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Ethyl 5-methyl 2-amino-1H-indole-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, influencing biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

3-O-ethyl 5-O-methyl 2-amino-1H-indole-3,5-dicarboxylate

InChI

InChI=1S/C13H14N2O4/c1-3-19-13(17)10-8-6-7(12(16)18-2)4-5-9(8)15-11(10)14/h4-6,15H,3,14H2,1-2H3

InChI Key

VQXSTFCHCXOUSO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C1C=C(C=C2)C(=O)OC)N

Origin of Product

United States

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